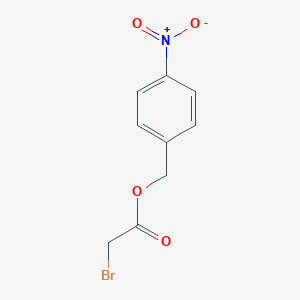

4-Nitrobenzyl bromoacetate

Description

Evolution of Synthetic Strategies for Alpha-Haloesters

The synthesis of α-haloesters, a class of compounds to which 4-nitrobenzyl bromoacetate (B1195939) belongs, has been a subject of extensive research, leading to the development of several powerful synthetic methods. One of the earliest and most significant contributions is the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887. numberanalytics.comnumberanalytics.comtestbook.combyjus.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy-ester. numberanalytics.comnumberanalytics.combyjus.com The key to the Reformatsky reaction is the formation of an organozinc reagent, often called a 'Reformatsky enolate', which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester. wikipedia.org The mechanism commences with the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester. byjus.comwikipedia.org This is followed by reaction with a carbonyl compound through a six-membered chair-like transition state. wikipedia.org

Over the years, variations of the Reformatsky reaction have emerged, employing other metals such as indium, cobalt, and iron, and extending its applicability to a wider range of substrates. wikipedia.org Beyond the Reformatsky reaction, other strategies for the synthesis of α-haloesters have been developed. These include the direct halogenation of carbonyl compounds and, more recently, methods utilizing "super silyl" haloesters for aldol (B89426) reactions to produce β-hydroxy-α-haloacetates with high diastereoselectivity. nih.govacs.org These advancements have provided chemists with a diverse toolkit for accessing this important class of intermediates. Another related classical reaction is the Blaise reaction, which utilizes an α-haloester and a nitrile to synthesize β-enamino esters or β-keto esters. organic-chemistry.org

Historical Overview of 4-Nitrobenzyl Bromoacetate's Initial Synthesis and Applications

The initial synthesis of this compound is a straightforward esterification. A common laboratory preparation involves the reaction of 4-nitrobenzyl alcohol with bromoacetyl bromide, often in the presence of a base like pyridine (B92270) in a solvent such as dichloromethane (B109758). nih.gov The precursors themselves, 4-nitrotoluene (B166481) and subsequently 4-nitrobenzyl alcohol and bromide, were accessible through established nitration and bromination reactions, with their preparations being documented in early volumes of Organic Syntheses. orgsyn.orgorgsyn.org

The early applications of this compound and its parent ester, the 4-nitrobenzyl ester, were primarily in the realm of protecting group chemistry. The 4-nitrobenzyl (pNB) group was recognized for its utility in protecting carboxylic acids, particularly in the complex, multi-step syntheses of peptides. thieme-connect.com The stability of p-nitrobenzyl esters to acidic conditions, which would cleave other protecting groups like the tert-butoxycarbonyl (Boc) group, made them valuable for orthogonal protection strategies. tandfonline.com The removal of the p-nitrobenzyl group could be achieved under reductive conditions (e.g., using sodium dithionite (B78146) or through catalytic hydrogenolysis) or, in later developments, via photolysis. thieme-connect.comtandfonline.com This selective deprotection was crucial for the successful synthesis of complex biomolecules.

Contemporary Relevance of this compound in Chemical Research

In modern chemical research, this compound continues to be a relevant and valuable reagent, primarily utilized as a derivatizing agent for analytical purposes and as a photolabile protecting group.

As a derivatizing agent , it is particularly useful for the analysis of carboxylic acids by high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The reaction of this compound with a carboxylic acid converts the non-volatile and often poorly detectable acid into an ester derivative. This derivatization enhances the analyte's chromatographic properties and improves its detectability, especially with UV or mass spectrometric detectors. ddtjournal.com The 4-nitrobenzyl group provides a strong chromophore for UV detection. This approach has been applied to the analysis of various biologically significant organic acids.

The photolabile nature of the 4-nitrobenzyl group has also been exploited in contemporary research. wikipedia.org Nitrobenzyl-based protecting groups can be cleaved with light, offering a mild and traceless method of deprotection. wikipedia.orgresearchgate.net This "caged compound" approach allows for the spatial and temporal release of a protected molecule, such as a carboxylic acid, which is invaluable in studying dynamic biological processes. nih.gov The cleavage of the nitrobenzyl ester proceeds through a photo-induced intramolecular redox reaction. researchgate.netresearchgate.net This property has found applications in fields ranging from materials science to cell biology. nih.gov Furthermore, derivatives of this compound are employed in proteomics research as part of photocleavable probes to study protein function and interactions.

Compound Information

| Compound Name |

| This compound |

| 4-Nitrobenzyl alcohol |

| Bromoacetyl bromide |

| Pyridine |

| Dichloromethane |

| 4-Nitrotoluene |

| tert-Butoxycarbonyl (Boc) |

| Sodium dithionite |

| Ethyl bromoacetate |

| 4-Nitrophenyl chloroformate |

| Benzylamine |

| Benzyl (B1604629) alcohol |

Structure

3D Structure

Propriétés

IUPAC Name |

(4-nitrophenyl)methyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c10-5-9(12)15-6-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHFTAKIDKDGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426732 | |

| Record name | 4-Nitrobenzyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16869-24-2 | |

| Record name | 4-Nitrobenzyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Nitrobenzyl Bromoacetate

Optimization of Esterification Pathways for 4-Nitrobenzyl Bromoacetate (B1195939)

The primary route for synthesizing 4-nitrobenzyl bromoacetate is the direct esterification of 4-nitrobenzyl alcohol. This reaction typically involves the coupling of 4-nitrobenzyl alcohol with a bromoacetylating agent. A common and effective method is the reaction with bromoacetyl bromide. chemicalbook.com

The optimization of this pathway involves careful selection of solvents, catalysts, and reaction conditions to maximize yield and purity. One established procedure involves reacting 4-nitrobenzyl alcohol and bromoacetyl bromide in a mixed solvent system of dichloromethane (B109758) and pyridine (B92270) at controlled temperatures of 273-278 K. nih.gov Pyridine acts as a base to neutralize the hydrogen bromide byproduct, driving the reaction toward completion. The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity for nucleophilic attack by the alcohol. mdpi.com

Key variables that are manipulated to optimize esterification reactions include temperature, catalyst concentration, and the molar ratio of alcohol to the acylating agent. researchgate.net Increasing these parameters can significantly improve the reaction conversion rate. researchgate.net After the reaction, the product is typically extracted and purified through recrystallization to obtain crystals suitable for further applications. nih.gov

Table 1: Optimized Esterification Reaction Parameters

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Reactants | 4-Nitrobenzyl alcohol, Bromoacetyl bromide | Primary starting materials for the ester | nih.gov |

| Solvent | Dichloromethane, Pyridine | Provides reaction medium; pyridine acts as a base | nih.gov |

| Temperature | 273-278 K (0-5 °C) | Controls reaction rate and minimizes side reactions | nih.gov |

| Purification | Extraction with n-hexane, recrystallization | Isolates and purifies the final product | nih.gov |

Regioselective Bromination Techniques for Alpha-Carbon Functionalization

An alternative synthetic strategy involves the regioselective bromination of an ester precursor, 4-nitrobenzyl acetate (B1210297). This multi-step approach first requires the synthesis of 4-nitrobenzyl acetate, which can be prepared by refluxing 4-nitrobenzyl chloride with fused sodium acetate in glacial acetic acid. orgsyn.org

The subsequent step, the alpha-bromination of the acetyl group, is a significant challenge in synthetic chemistry. semanticscholar.org The primary difficulty lies in achieving monobromination on the side chain (alpha-carbon) while avoiding the formation of disubstituted products or electrophilic substitution on the aromatic ring. semanticscholar.org

Several techniques have been developed to enhance the regioselectivity of this transformation for aryl carbonyl compounds. These methods are critical for successfully functionalizing the alpha-carbon:

Acid-Promoted Bromination: The reaction can be carried out using elemental bromine in a solvent like glacial acetic acid, often accelerated by microwave irradiation. However, the acidic conditions can limit the scope to substrates without acid-sensitive functional groups. nih.gov

N-Halosuccinimide (NXS) Reagents: N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination. In the presence of a radical initiator or light, NBS can facilitate the selective bromination at the benzylic position of the acetate group. nih.gov

Phase-Vanishing Protocols: To mitigate the issues associated with the HBr byproduct, a phase-vanishing method can be employed. This technique uses a multiphase system where a fluorous phase separates the bromine and the substrate, allowing for a controlled reaction and trapping of HBr in an aqueous phase. nih.gov

Table 2: Comparison of Bromination Techniques for Aryl Carbonyls

| Method | Reagent/Condition | Key Advantage | Limitation | Source |

|---|---|---|---|---|

| Acid-Promoted | Br₂, Glacial Acetic Acid, Microwave | Fast reaction times | Not suitable for acid-sensitive substrates | nih.gov |

| NXS Reagent | N-Bromosuccinimide (NBS), Initiator | High regioselectivity for allylic/benzylic positions | Requires careful control of conditions | nih.gov |

| Phase-Vanishing | Br₂, Fluorous/Organic/Aqueous phases | Traps acidic byproduct, improving yield | Complex multi-phase setup | nih.gov |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally friendly processes. Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency. wjpmr.com These principles can be applied to the synthesis of this compound and its precursors.

A significant green advancement has been made in the synthesis of p-nitrobenzyl bromide (PNBBr), a key precursor. A clean synthesis method starting from p-nitrotoluene (PNT) has been developed using a 2:1:3 mixture of NaBr-NaBrO₃-NaCl as an eco-friendly brominating agent. rsc.org This process is notable for several reasons:

Waste Reduction: The reaction allows for the direct recycling of the mother liquor into subsequent batches. rsc.org

Impurity Conversion: A dibrominated impurity that builds up over time can be chemically converted back into the desired product or starting material using sodium borohydride, which allows for the perpetual recycling of the reaction liquor and eliminates organic waste. rsc.org

Solvent Efficiency: The entire process uses ethylene (B1197577) dichloride (EDC) as a single solvent with minimal losses. rsc.org

This approach results in a high combined yield (98.30%) and excellent reagent utilization efficiency (98.26%), representing a substantial improvement over traditional methods that often generate more waste. rsc.org Furthermore, the use of microwave irradiation is another green technique that can accelerate organic reactions, potentially reducing energy consumption and reaction times. wjpmr.com

Catalytic Enhancements in the Production of this compound Precursors

The efficient production of this compound relies heavily on the availability of its primary precursor, 4-nitrobenzyl alcohol. lookchem.com Catalysis plays a crucial role in enhancing the synthesis of this key intermediate.

One effective catalytic method involves the hydrolysis of p-nitrobenzyl chloride or bromide. The use of an imidazole-type ionic liquid as a catalyst in water facilitates a clean conversion to 4-nitrobenzyl alcohol through heating and subsequent cooling crystallization. chemicalbook.com Catalytic antibodies have also been explored for their ability to hydrolyze p-nitrobenzyl esters, demonstrating the potential of biocatalysis in this area. lookchem.com

Other catalytic systems have also been developed. For instance, a novel copper-catalyzed reaction has been developed for reactions involving benzyl (B1604629) alcohols, utilizing tert-butyl hydroperoxide (TBHP) as an oxidant. researchgate.net Such catalytic methods are often designed for high efficiency and the ability to be reused, which aligns with the principles of sustainable chemistry. researchgate.net

Table 3: Catalytic Methods for 4-Nitrobenzyl Alcohol Synthesis

| Precursor | Catalyst System | Solvent | Key Feature | Source |

|---|---|---|---|---|

| p-Nitrobenzyl chloride/bromide | Imidazole type ionic liquid | Water | Clean hydrolysis and crystallization | chemicalbook.com |

| Benzyl alcohols | CN–Pr–Met–Cu(II) | Acetonitrile | Heterogeneous catalyst, reusable for multiple runs | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Nitrobenzyl alcohol |

| Bromoacetyl bromide |

| Dichloromethane |

| Pyridine |

| Hydrogen bromide |

| n-hexane |

| 4-Nitrobenzyl acetate |

| 4-Nitrobenzyl chloride |

| Sodium acetate |

| Acetic acid |

| Bromine |

| N-Bromosuccinimide (NBS) |

| p-Nitrobenzyl bromide (PNBBr) |

| p-Nitrotoluene (PNT) |

| Sodium bromide (NaBr) |

| Sodium bromate (B103136) (NaBrO₃) |

| Sodium chloride (NaCl) |

| Sodium borohydride |

| Ethylene dichloride (EDC) |

Mechanistic Investigations and Reaction Kinetics of 4 Nitrobenzyl Bromoacetate

Nucleophilic Substitution Reactions Involving 4-Nitrobenzyl Bromoacetate (B1195939)

The primary reaction pathway for 4-nitrobenzyl bromoacetate in the presence of nucleophiles is substitution at the α-carbon of the bromoacetate group. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Kinetic Studies of SN2 Pathways

The kinetics of nucleophilic substitution on this compound are characteristic of an SN2 mechanism. The reaction rate is dependent on the concentrations of both the substrate (this compound) and the incoming nucleophile, following second-order kinetics. libretexts.orgmasterorganicchemistry.compharmaguideline.com

Rate = k[this compound][Nucleophile]

Several structural features of this compound influence its reactivity in SN2 reactions:

The α-Carbonyl Group : The adjacent ester carbonyl group significantly enhances the rate of SN2 reactions. This is because the electron-withdrawing nature of the carbonyl group helps to stabilize the transition state by delocalizing the developing negative charge. researchgate.net

The 4-Nitrobenzyl Group : While the substitution does not occur at the benzylic carbon, the 4-nitrobenzyl group plays a crucial role. The strongly electron-withdrawing nitro group would destabilize any potential carbocation intermediate, thus strongly disfavoring an SN1 pathway. This electronic effect ensures that the substitution proceeds exclusively through the SN2 mechanism.

Steric Hindrance : The reaction occurs at a primary carbon (part of the bromoacetyl group), which is sterically accessible, favoring the backside attack characteristic of SN2 reactions. masterorganicchemistry.com

Studies on analogous α-haloesters and ketones confirm that they are considerably more reactive towards nucleophiles compared to simple alkyl halides, supporting the enhanced reactivity of the bromoacetate moiety. ias.ac.in

Stereochemical Outcomes of Substitution Reactions

A hallmark of the SN2 mechanism is the inversion of stereochemical configuration at the reaction center. libretexts.orgmasterorganicchemistry.com In the case of this compound, the reaction center is the carbon atom bonded to the bromine. The SN2 reaction proceeds through a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). pharmaguideline.comlibretexts.org

This backside attack leads to a transition state where the carbon atom is pentacoordinate and planar with the three non-reacting substituents. As the leaving group departs, the molecule inverts its configuration, much like an umbrella turning inside out in the wind. libretexts.org If a reaction were performed on an optically active version of a similar α-bromo ester, the product would have the opposite stereochemical designation (e.g., R to S). libretexts.org

Radical Reactions Initiated by this compound

While nucleophilic substitution is the most common pathway, the C-Br bond in this compound can also undergo homolytic cleavage to initiate radical reactions. One notable example is the bromine atom-transfer radical addition. In this process, a radical initiator, such as a trialkylborane, can induce the formation of a radical at the α-carbon, which can then add across a double bond.

Furthermore, the nitroaromatic moiety suggests the possibility of photochemical reactions. Although less common for para-substituted nitrobenzyl compounds compared to their ortho-isomers, irradiation with UV light can potentially lead to excited states that undergo fragmentation or other radical-mediated processes. Radical anions of related compounds like 1-bromo-4-nitrobenzene (B128438) have been shown to be reactive, undergoing cleavage in a DISP-type mechanism. rsc.org

Hydrolysis Mechanisms of the Ester Linkage in this compound

The ester linkage in this compound is susceptible to hydrolysis under both basic and acidic conditions, yielding 4-nitrobenzyl alcohol and bromoacetic acid (or its carboxylate salt).

Under basic conditions, the reaction, known as saponification, is effectively irreversible and follows a well-established bimolecular acyl substitution (BAc2) mechanism. epa.govchemistrysteps.comdalalinstitute.comyoutube.com

The mechanism involves two key steps:

Nucleophilic Attack : A hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π bond and forms a tetrahedral intermediate. youtube.comucalgary.ca

Kinetic studies on the hydrolysis of the closely related p-nitrophenyl acetate (B1210297) (PNPA) show that the reaction follows second-order kinetics and that the rate is influenced by factors such as pH and temperature. niscpr.res.inresearchgate.netrsc.org

Thermodynamic and Kinetic Profiles of Key Transformations

The reactivity of this compound can be quantified through its kinetic and thermodynamic parameters. While specific data for this exact compound is sparse, values from closely related structures provide excellent approximations.

For the hydrolysis of activated esters like p-nitrophenyl acetate, the reaction is thermodynamically favorable. Microcalorimetric studies have been used to determine the standard enthalpies of reaction. For the hydrolysis of aqueous 4-nitrophenyl acetate, the standard enthalpy of formation (ΔfH°) was determined to be -364.9 kJ·mol−1. acs.org

The reaction of p-nitrophenyl esters with amines is also highly favorable. The Gibbs free energy (ΔG) for the reaction of p-nitrophenyl acetate with an amine in an aqueous medium is approximately -61.89 kJ/mol, which is significantly more favorable than the reaction of a simple, unactivated ester like methyl acetate (-20.73 kJ/mol). mdpi.com This highlights the role of the electron-withdrawing nitro-substituted ring in activating the ester for nucleophilic attack.

| Reaction | Compound/System | Parameter | Value | Reference |

| Ester Hydrolysis | 4-Nitrophenyl acetate (aq) | ΔfH° | -364.9 kJ·mol−1 | acs.org |

| Aminolysis | p-Nitrophenyl acetate + Amine (aq) | ΔG | -61.89 kJ/mol | mdpi.com |

| Enzyme Hydrolysis | p-Nitrophenyl acetate with Penicillin G acylase | kacylation | 73 mM-1·s-1 | nih.gov |

| Enzyme Hydrolysis | p-Nitrophenyl acetate with Penicillin G acylase | kde-acylation | 0.76 s-1 | nih.gov |

Applications of 4 Nitrobenzyl Bromoacetate in Complex Organic Synthesis

Role as an Alkylating Agent in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The primary role of 4-nitrobenzyl bromoacetate (B1195939) in organic synthesis is as a potent alkylating agent. ontosight.aiscispace.com The presence of the bromine atom, a good leaving group, attached to a carbonyl-activated methylene (B1212753) group facilitates nucleophilic substitution reactions. This reactivity allows for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in the assembly of complex organic molecules. The nitrobenzyl group often serves a dual purpose, not only activating the molecule but also acting as a protecting group that can be removed under specific reductive conditions, adding a layer of strategic utility. nih.gov

The synthesis of carboxylic acid derivatives is a cornerstone of organic chemistry, and 4-nitrobenzyl bromoacetate provides a reliable method for the preparation of 4-nitrobenzyl esters. Carboxylic acids can be deprotonated with a mild base to form the corresponding carboxylate salt, which then acts as a nucleophile, displacing the bromide from this compound.

This esterification serves two key purposes. First, it converts the carboxylic acid into a less acidic ester, which can be useful for subsequent reactions where the acidic proton would interfere. Second, the 4-nitrobenzyl (PNB) group is a well-established protecting group for carboxylic acids. It is stable to a wide range of reaction conditions, including acidic and some oxidative conditions, but can be selectively cleaved under mild reductive conditions (e.g., catalytic hydrogenation) or through other methods that target the nitro group. This orthogonality makes it highly valuable in multi-step syntheses where other protecting groups might be sensitive to the required reaction conditions.

A general patent describes the synthesis of various carboxylic acid derivatives, such as esters and amides, through the reaction of substituted halides with nucleophiles like phenols, alcohols, or amines. google.com While not specifying this compound, the principles apply directly to its reaction with carboxylates to form esters.

Beyond protecting carboxylic acids, this compound is instrumental in building more complex ester and amide structures. The bromoacetyl portion of the molecule is the reactive handle for these transformations.

Substituted Esters: In a similar fashion to the synthesis of carboxylic acid derivatives, alcohols and phenols can be alkylated with this compound to form ethers, though the more common application is the esterification of a carboxylate. However, related bromoacetate reagents are widely used to alkylate phenols and other nucleophiles to introduce an acetate (B1210297) linker, a strategy that is directly applicable to this compound. beilstein-journals.org

Substituted Amides: Amines, being excellent nucleophiles, readily react with this compound to form N-substituted glycine (B1666218) derivatives. This reaction is a key step in the synthesis of various compounds, including peptide nucleic acid (PNA) building blocks and other complex nitrogen-containing molecules. For instance, the alkylation of a nitrobenzyl-protected guanine (B1146940) derivative with tert-butyl bromoacetate proceeds selectively at the N9 position, demonstrating the utility of bromoacetates in modifying complex heterocyclic systems. researchgate.net Similarly, the alkylation of a pyclen derivative with tert-butyl bromoacetate is a crucial step in synthesizing bifunctional ligands. nih.gov These examples highlight the general reactivity pattern where the amine nitrogen attacks the carbon bearing the bromine, displacing it to form a new C-N bond.

A study on the synthesis of piperazine (B1678402) hybrid molecules began with the reaction of 4-nitrophenylpiperazine with ethyl bromoacetate to produce an ester intermediate, which was then converted to a hydrazide for further elaboration. lew.ro This underscores the role of bromoacetates in building molecular complexity from amine precursors.

Table 1: Examples of Alkylation Reactions with Bromoacetate Reagents

| Nucleophile | Bromoacetate Reagent | Product Type | Application | Reference |

|---|---|---|---|---|

| Guanine Derivative | tert-Butyl bromoacetate | N-Alkylated Purine (B94841) | PNA Monomer Synthesis | researchgate.net |

| Pyclen Derivative | tert-Butyl bromoacetate | N-Alkylated Macrocycle | Bifunctional Ligand Synthesis | nih.gov |

| 4-Nitrophenylpiperazine | Ethyl bromoacetate | N-Alkylated Piperazine | Pharmaceutical Intermediate Synthesis | lew.ro |

| Diethylamine | Diethyl malonate, 4-Nitrobenzyl bromide | Substituted Malonate | Chelating Agent Synthesis | google.com.na |

The construction of heterocyclic rings is a major focus of medicinal chemistry and materials science. This compound and its close analogue, 4-nitrobenzyl bromide, are valuable reagents in this field. The alkylation of nitrogen atoms within existing heterocyclic systems is a common strategy to introduce functional side chains or to prepare precursors for cyclization reactions.

A prominent example is the synthesis of purine derivatives. In one study, 6-chloro-9H-purine was reacted with 4-nitrobenzyl bromide to yield 6-chloro-9-(4-nitrobenzyl)-9H-purine. rsc.org The 4-nitrobenzyl group serves to alkylate the N9 position selectively, and the resulting intermediate can be further modified. The nitro group can later be reduced to an amine, providing a handle for further diversification. rsc.org This strategy of N-alkylation on heterocyclic cores is a powerful tool for creating libraries of compounds for biological screening.

While direct examples using this compound in novel ring formation are less common in the provided literature, the principle of its use is clear. It can be used to introduce a CH₂CO-PNB fragment onto a nucleophilic atom (N, S, or O) of a precursor molecule. This fragment can then participate in intramolecular cyclization reactions to form new heterocyclic rings, such as lactams, lactones, or other systems, depending on the design of the synthetic route.

Precursor for Phosphonium (B103445) Ylides in Wittig-Type Olefinations

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. masterorganicchemistry.com The key reagent in this transformation is a phosphonium ylide, which is typically prepared in a two-step sequence. First, a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), reacts with an alkyl halide via an Sₙ2 reaction to form a phosphonium salt. masterorganicchemistry.com Second, the phosphonium salt is treated with a strong base to deprotonate the carbon adjacent to the phosphorus atom, generating the nucleophilic ylide. masterorganicchemistry.com

This compound is a suitable precursor for generating a phosphonium ylide. The reaction with triphenylphosphine would yield (4-nitrobenzyloxycarbonylmethyl)triphenylphosphonium bromide.

Step 1: Phosphonium Salt Formation

This phosphonium salt can then be deprotonated with a base like n-butyllithium (n-BuLi) or sodium hydride (NaH) to form the corresponding ylide. This ylide is stabilized by the adjacent ester carbonyl group, making it a "stabilized ylide." Stabilized ylides are generally less reactive than non-stabilized ylides and tend to react with aldehydes to produce (E)-alkenes selectively. The resulting alkene would incorporate the 4-nitrobenzyloxycarbonyl group, providing a handle for further synthetic manipulations. The development of catalytic Wittig reactions often involves these four key steps: formation of the phosphonium salt, generation of the ylide, olefination, and reduction of the phosphine oxide byproduct to regenerate the phosphine. google.com The use of this compound allows for the introduction of a specific functionalized side chain during the olefination process. There is also specific mention in the literature of non-classical Wittig olefinations involving p-Nitrobenzyl 2-bromoacetate, highlighting its role in this class of reactions. oup.com

Incorporation into Polymeric Materials and Functionalized Surfaces

The modification of polymers and surfaces is crucial for developing advanced materials with tailored properties, such as biocompatibility, specific binding capabilities, or altered surface energy. This compound can be used as a reagent to functionalize materials that possess nucleophilic sites.

Polymer Functionalization: Polymers containing nucleophilic groups, such as amines or hydroxyls, can be modified by reaction with this compound. For example, polymers with primary or secondary amine side chains can be alkylated to introduce the 4-nitrobenzyloxycarbonylmethyl group. This can alter the polymer's solubility and thermal properties and introduces a functional handle (the nitro group) that can be further transformed, for instance, by reduction to an amine, which can then be used for cross-linking or conjugation to other molecules. ethernet.edu.et A patent describes the preparation of functionalized polymers by reacting polymeric polyols with alkylating agents to introduce specific functionalities. google.com

Surface Functionalization: The chemical modification of surfaces, often coated with polymer brushes, is a key strategy for creating smart materials. semanticscholar.org Surfaces functionalized with amine groups can react with this compound in a straightforward nucleophilic substitution. This anchors the 4-nitrobenzyl ester moiety to the surface. The terminal nitro group can then be used for subsequent chemical transformations. For example, its reduction to an amine allows for the covalent attachment of biomolecules, sensors, or other functional units, creating a specifically tailored interface. semanticscholar.org

Strategic Use in Total Synthesis of Natural Products and Pharmaceutical Intermediates

The total synthesis of complex natural products and pharmaceutical ingredients often requires a high degree of strategic planning, particularly concerning the use of protecting groups and the introduction of functional handles at specific stages. sci-hub.senih.gov this compound serves as a strategic reagent in this context, primarily through its use as a precursor for the 4-nitrobenzyl (PNB) protecting group.

The PNB group is valuable in multi-step synthesis due to its unique deprotection conditions. It is stable to many reagents that would cleave other common protecting groups but can be removed selectively under mild reductive conditions (e.g., H₂, Pd/C), via electrochemical reduction, or by reduction with reagents like sodium dithionite (B78146). researchgate.net This orthogonality is critical when navigating complex synthetic pathways.

For example, in the synthesis of complex molecules like catechins or modified peptides, a carboxylic acid might need to be protected while other functional groups undergo transformation. google.com Using this compound to form a PNB ester allows the rest of the synthesis to proceed, with the final step being the selective removal of the PNB group to unmask the carboxylic acid. The synthesis of chelating agents designed to be attached to proteins or other biomolecules also utilizes 4-nitrobenzyl protection. google.com.na In one such synthesis, 4-nitrobenzyl bromide was used to alkylate diethylmalonate as an early step in constructing a more complex bifunctional chelator. google.com.na

The compound is also directly listed as a pharmaceutical intermediate, indicating its role as a building block in the industrial synthesis of active pharmaceutical ingredients (APIs). bldpharm.comnih.gov Its ability to introduce a protected carboxylic acid surrogate or to act as a versatile alkylating agent makes it a key component in the synthetic chemist's toolbox for constructing molecules with significant biological or material applications.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Nitrobenzyl Bromoacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

While a publicly available, fully assigned high-resolution spectrum for 4-nitrobenzyl bromoacetate (B1195939) is not readily found in the literature, its ¹H and ¹³C NMR spectra can be reliably predicted based on the well-established chemical shifts of its constituent parts: the 4-nitrobenzyl moiety and the bromoacetate group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display three distinct sets of signals. The aromatic protons on the 4-nitrophenyl ring will appear as a pair of doublets due to the strong para-substitution pattern. The two protons ortho to the nitro group are deshielded and will resonate further downfield than the two protons ortho to the benzylic ester group. The benzylic methylene (B1212753) protons (Ar-CH₂-O) will appear as a singlet, shifted downfield by the adjacent electron-withdrawing ester oxygen and the aromatic ring. The methylene protons of the bromoacetate group (Br-CH₂-CO) will also be a singlet, significantly deshielded by the adjacent bromine and carbonyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the aromatic, carbonyl, and aliphatic carbons. The aromatic carbons will show four distinct signals due to the para-substitution. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the benzylic group (C-CH₂) will be significantly influenced by the substituents. The carbonyl carbon (C=O) of the ester will appear in the typical downfield region for esters. The two methylene carbons (Ar-CH₂ and Br-CH₂) will be found in the aliphatic region of the spectrum.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic H (ortho to NO₂) | ~8.25 | d | ~124.0 |

| Aromatic H (ortho to CH₂O) | ~7.55 | d | ~129.0 |

| Benzylic CH₂ | ~5.30 | s | ~66.0 |

| Bromoacetyl CH₂ | ~3.90 | s | ~25.5 |

| Aromatic C (ipso to NO₂) | - | - | ~148.0 |

| Aromatic C (ipso to CH₂O) | - | - | ~142.0 |

| Carbonyl C=O | - | - | ~166.0 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy provides direct information about the functional groups present in a molecule. The FT-IR and Raman spectra of this compound are dominated by bands corresponding to the nitro, ester, and carbon-bromine groups.

The most prominent features in the IR spectrum are the strong absorptions from the nitro group and the ester carbonyl. The asymmetric (νas) and symmetric (νs) stretching vibrations of the NO₂ group typically appear as strong bands in the regions of 1515-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C=O stretching vibration of the ester functional group is expected to produce a very strong absorption band around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester group will also be present. The C-Br stretching vibration usually appears in the fingerprint region, often below 700 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the two methylene groups appears just below 3000 cm⁻¹. irjet.netnih.govresearchgate.netresearchgate.netnih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₂) | 3000 - 2850 | Medium |

| Ester C=O Stretch | 1750 - 1730 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Nitro N=O Asymmetric Stretch | 1560 - 1515 | Strong |

| Nitro N=O Symmetric Stretch | 1385 - 1345 | Strong |

| Ester C-O Stretch | 1250 - 1100 | Strong |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₉H₈BrNO₄), the molecular weight is 274.07 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) cluster at m/z 273 and 275, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio). savemyexams.com The fragmentation is likely dictated by the lability of the ester linkage and the bromo-substituent.

Key fragmentation pathways would include:

Formation of the 4-nitrobenzyl cation: Cleavage of the ester C-O bond would yield a stable 4-nitrobenzyl cation at m/z 136. This is often a very prominent peak in the spectrum of 4-nitrobenzyl esters.

Loss of Bromine: Fragmentation via the loss of a bromine radical (·Br) from the molecular ion would result in a fragment at m/z 194.

Cleavage of the bromoacetyl moiety: The entire bromoacetyl group can be lost, also leading to the 4-nitrobenzyl cation at m/z 136.

Fragments from the nitroaromatic ring: Further fragmentation of the 4-nitrobenzyl cation (m/z 136) can occur via the loss of NO₂ (46 Da) to give a fragment at m/z 90, or loss of NO (30 Da) to give a fragment at m/z 106. nih.gov

| m/z Value | Proposed Fragment Identity |

|---|---|

| 273/275 | [M]⁺, Molecular ion containing ⁷⁹Br/⁸¹Br |

| 194 | [M - Br]⁺ |

| 152/154 | [BrCH₂CO₂H]⁺, Bromoacetic acid radical cation |

| 136 | [C₇H₆NO₂]⁺, 4-Nitrobenzyl cation (base peak) |

| 106 | [C₇H₆O]⁺, [136 - NO]⁺ |

| 90 | [C₇H₆]⁺, [136 - NO₂]⁺ |

| 78 | [C₆H₆]⁺, Benzene (B151609) radical cation |

X-ray Crystallography and Solid-State Structural Investigations

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. The crystal structure of this compound has been determined and reported. nih.gov

The compound crystallizes in the monoclinic system with the space group C2/c. nih.gov In the solid state, the molecule adopts a conformation where the planar acetate (B1210297) group is significantly twisted relative to the plane of the aromatic ring, with a dihedral angle of 73.24 (3)°. nih.gov This twisted conformation minimizes steric hindrance between the ester group and the aromatic ring. The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, which link the molecules into a three-dimensional network. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.851 (3) |

| b (Å) | 8.1590 (16) |

| c (Å) | 19.201 (4) |

| β (°) | 109.08 (3) |

| Volume (ų) | 2050.7 (8) |

| Z (molecules/unit cell) | 8 |

| Dihedral Angle (Acetate/Aromatic Ring) | 73.24 (3)° |

Chiroptical Properties and Stereochemical Assignments (if enantiomers are relevant)

This compound is an achiral molecule. It does not possess any stereogenic centers (chiral carbons) or elements of planar or axial chirality. As a result, the compound cannot be resolved into enantiomers and does not exhibit chiroptical properties such as optical rotation or circular dichroism. Therefore, this area of study is not relevant to the compound itself, although it is frequently used as a derivatizing agent for chiral carboxylic acids to facilitate their analysis and separation.

Theoretical and Computational Chemistry Studies of 4 Nitrobenzyl Bromoacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Nitrobenzyl bromoacetate (B1195939). These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

The electronic structure of 4-Nitrobenzyl bromoacetate is heavily influenced by its two main functional groups: the electron-withdrawing nitro group (-NO₂) and the electrophilic bromoacetyl group (-COCH₂Br). Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP3) are employed to model this structure. nih.gov Natural Bond Orbital (NBO) analysis is a common technique used to quantify the charge distribution on each atom, revealing the polarity of bonds and the location of reactive sites. nih.gov For this compound, NBO analysis would show a significant positive charge on the carbonyl carbon and the methylene (B1212753) carbon attached to the bromine, highlighting their susceptibility to nucleophilic attack. The nitrogen atom of the nitro group would also carry a positive charge, while the oxygen atoms would be negatively charged.

Frontier Molecular Orbital (FMO) theory is another critical tool for predicting reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how the molecule will interact with other chemical species. In this compound, the LUMO is expected to be localized primarily on the nitroaromatic ring and the carbonyl group, indicating these are the primary sites for accepting electrons in a reaction. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net Global reactivity descriptors, derived from these orbital energies, can quantify properties like electrophilicity and chemical hardness.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: This table is illustrative, based on typical results from DFT calculations on similar molecules.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~4.5 D | Indicates significant molecular polarity |

| NBO Charge on C=O Carbon | +0.65 e | Highlights the electrophilic nature of the carbonyl group |

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. massey.ac.nz For this compound, MD simulations are invaluable for studying how the molecule behaves in solution and how it interacts with its environment.

To simulate solvation, the this compound molecule is placed in a virtual box filled with solvent molecules, such as water or an organic solvent. researchgate.net The interactions between all atoms are calculated using a force field, which is a set of parameters describing potential energy functions for bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic). libretexts.org The simulation then solves Newton's equations of motion for this system, tracking the trajectory of each atom over a period typically ranging from nanoseconds to microseconds. libretexts.org

These simulations reveal the structure of the solvation shell around the solute. For this compound in water, MD would show water molecules forming specific hydrogen-bonding patterns with the oxygen atoms of the nitro and ester groups. nih.gov The simulations can also calculate thermodynamic properties of solvation, such as the free energy of solvation, which is crucial for understanding solubility and partitioning behavior. diva-portal.org Furthermore, MD can be used to study intermolecular interactions with other solutes, such as substrates or biological macromolecules, by modeling how they approach, orient, and bind to each other. massey.ac.nz

Conformational Analysis and Energy Landscape Mapping

A molecule's three-dimensional shape, or conformation, is critical to its reactivity and function. This compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for converting between them.

X-ray crystallography has shown that in the solid state, the acetate (B1210297) group is oriented at a dihedral angle of 73.24° with respect to the aromatic ring. nih.gov However, in solution, the molecule is flexible. Computational methods can map the potential energy surface (PES) by systematically rotating key dihedral angles (e.g., the C-O-C-C and O-C-C-Br angles) and calculating the energy at each point using quantum chemical methods.

This mapping reveals the low-energy valleys corresponding to stable conformers and the saddle points corresponding to transition states between them. The results are often visualized as a Ramachandran-like plot or a multi-dimensional energy landscape. This analysis helps determine the most likely shapes the molecule will adopt in different environments and the energetic cost of changing its conformation, which can be a critical factor in reaction kinetics.

Table 2: Key Dihedral Angles and Relative Energies of this compound Conformers (Note: This table is a hypothetical representation of results from a computational conformational search.)

| Conformer | Dihedral Angle 1 (O-C-C-Ar) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | ~75° | ~180° | 0.0 |

| Local Minimum 1 | ~-75° | ~180° | 0.0 |

| Local Minimum 2 | ~90° | ~60° | 2.5 |

Density Functional Theory (DFT) for Spectroscopic Parameter Prediction

DFT is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it ideal for predicting various spectroscopic properties. aps.org Theoretical spectra generated via DFT are crucial for interpreting and validating experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. sci-hub.se By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies and their corresponding intensities. These theoretical frequencies often show good agreement with experimental FT-IR spectra, helping to assign specific peaks to the vibrations of functional groups, such as the characteristic stretches of the C=O, NO₂, and C-Br bonds. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. als-journal.com The calculation determines the magnetic shielding tensors for each nucleus in the molecule. By referencing these to a standard compound like tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be obtained that are often in excellent agreement with experimental values, aiding in the structural elucidation of the compound and its derivatives. als-journal.com

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netals-journal.com It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelengths (λ_max) and intensities of π→π* transitions associated with the nitroaromatic system and n→π* transitions involving the carbonyl group. These calculations can be performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts. researchgate.net

Computational Modeling of Reaction Transition States and Pathways

Understanding the mechanism of a chemical reaction requires identifying the high-energy transition state (TS) that connects reactants to products. Computational chemistry is a powerful tool for locating these fleeting structures and calculating the activation energy of the reaction.

For this compound, a key reaction is nucleophilic substitution at the α-carbon, where the bromide ion acts as a leaving group. Computational modeling can map the reaction pathway for an Sₙ2 reaction with a nucleophile. This involves finding the geometry of the transition state, which would feature a partially formed bond with the incoming nucleophile and a partially broken C-Br bond. The energy difference between the reactants and this TS gives the activation barrier, which is directly related to the reaction rate.

Furthermore, computational models can investigate competing reaction pathways. For example, besides substitution, a strong base could potentially induce elimination. DFT calculations can determine the activation energies for both pathways, predicting which reaction is more likely to occur under specific conditions. mdpi.com The reductive cleavage of the nitro group or the C-Br bond, often seen in photoredox catalysis, can also be modeled to understand the electron transfer steps and subsequent bond-breaking events. nih.govacs.org These models provide a detailed, atomistic view of the reaction mechanism that is often inaccessible to experimental techniques alone. uvm.edu

Exploration of Biological and Pharmacological Applications of 4 Nitrobenzyl Bromoacetate Derivatives

Enzyme Inhibition Mechanisms of 4-Nitrobenzyl Bromoacetate (B1195939) Analogues

Analogues of 4-nitrobenzyl bromoacetate are often investigated as enzyme inhibitors, primarily due to the electrophilic nature of the bromoacetate group. This functionality can engage in covalent modification of nucleophilic amino acid residues within the active site of an enzyme, leading to irreversible inhibition. fiveable.meyoutube.comlibretexts.org This mechanism is a hallmark of irreversible inhibitors, which form a stable, covalent bond with the enzyme, rendering it permanently inactive. sigmaaldrich.comlibretexts.org

The inhibition process can be categorized as follows:

Affinity Labeling: The inhibitor possesses a structural resemblance to the enzyme's natural substrate, which facilitates its binding to the active site. Once positioned, the reactive bromoacetate moiety forms a covalent bond with a nearby nucleophilic residue, such as cysteine, histidine, or serine. This type of inhibitor is also known as a substrate analogue inhibitor.

Mechanism-Based Inhibition: In this sophisticated mode of inhibition, the inhibitor, which is initially unreactive, is catalytically converted by the target enzyme into a highly reactive species. sigmaaldrich.com This newly formed reactive intermediate then irreversibly modifies the enzyme, leading to its inactivation. Such inhibitors are often referred to as "suicide inhibitors" because the enzyme essentially "commits suicide" by processing the inhibitor. youtube.com For instance, a this compound analogue could be designed to be stable until the ester linkage is cleaved by an esterase, releasing a reactive bromoacetyl-containing species that then covalently modifies the enzyme.

The formation of a covalent bond between the inhibitor and the enzyme is a key feature of irreversible inhibition. fiveable.mesigmaaldrich.com The rate of this inactivation can be quantified by kinetic parameters such as the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI). drughunter.com

Target Identification and Protein Adduction Studies

A significant challenge in drug discovery is the identification of the molecular targets of bioactive compounds. Derivatives of this compound are valuable tools in this endeavor due to their ability to form stable covalent adducts with their protein targets. nih.gov The bromoacetate group acts as a "warhead" that covalently attaches the entire molecule to the target protein.

The process of target identification using these probes typically involves the following steps:

Probe Design: A this compound analogue is synthesized, often incorporating a reporter tag, such as biotin (B1667282) or a fluorescent dye, to facilitate detection and isolation.

Cellular Treatment and Lysis: Cells or tissues are treated with the probe, allowing it to bind to and form covalent adducts with its target protein(s). The cells are then lysed to release the cellular contents.

Enrichment of Adducted Proteins: The reporter tag on the probe is used to selectively isolate the probe-protein adducts. For example, biotinylated adducts can be captured using streptavidin-coated beads.

Identification by Mass Spectrometry: The isolated proteins are then digested into smaller peptides, and the sites of modification are identified using mass spectrometry (MS). nih.gov This provides the identity of the target protein and the specific amino acid residue that was modified by the probe.

This approach, known as activity-based protein profiling (ABPP), allows for the identification of enzyme targets in their native cellular environment. The 4-nitrobenzyl moiety can also serve as a useful spectroscopic handle in these studies.

Mechanism of Action of Bioactive Derivatives

The mechanism of action of bioactive derivatives of this compound is intrinsically linked to the consequences of their interaction with their molecular targets. Once a derivative has been shown to inhibit a specific enzyme through covalent modification, its broader biological effects can be understood by considering the role of that enzyme in cellular pathways.

For example, if a this compound analogue is found to be an irreversible inhibitor of a protein kinase, its mechanism of action would involve the permanent shutdown of the signaling pathway regulated by that kinase. This could lead to various cellular outcomes, such as the inhibition of cell proliferation or the induction of apoptosis, making such compounds potential anticancer agents.

In the context of mechanism-based inhibitors, the enzyme's own catalytic activity is harnessed to trigger its inactivation. sigmaaldrich.com For example, an esterase might hydrolyze a this compound derivative, releasing a highly reactive bromoacetyl species that then acylates a crucial residue in the active site, leading to irreversible inhibition. This high degree of specificity, where the inhibitor is only activated by its target, can minimize off-target effects.

Structure-Activity Relationship (SAR) Studies of Functionalized this compound Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For functionalized this compound scaffolds, SAR studies typically explore how modifications to different parts of the molecule affect its biological activity.

Key areas for modification and their potential impact on activity include:

The 4-Nitrobenzyl Ring: The position and electronic properties of substituents on the aromatic ring can significantly influence binding affinity and reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic nature of the nitro group, which may be important for binding or for reductive activation in certain applications. Studies on N6-(4-nitrobenzyl)-substituted purine (B94841) analogues have shown that the 4-nitrobenzyl group can contribute significantly to the inhibitory activity against enzymes like inositol (B14025) hexakisphosphate kinase (IP6K). tandfonline.comkorea.ac.kr

The Bromoacetate Moiety: The reactivity of the bromoacetate group is critical for covalent bond formation. Modifications in this region are generally less common as the bromoacetate is often the key reactive element. However, replacing the bromine with other leaving groups could modulate the reactivity.

| Compound/Scaffold | Target/Activity | Key SAR Findings |

| Benzimidazole-thioquinoline derivatives | α-glucosidase inhibition | A derivative with a 4-nitrobenzyl substitution showed good inhibitory activity (IC50 = 89.2 μM). nih.gov |

| N6-(4-nitrobenzyl)purine (TNP) analogues | Inositol Hexakisphosphate Kinase (IP6K) inhibition | The 4-nitrobenzyl group at the N-6 position is a key feature for potent inhibition. tandfonline.comkorea.ac.kr |

| 4-Nitrophenyl-N-substituted carbamates | Cholesterol esterase inhibition | The electronic properties of the N-substituent, as described by the Taft substituent constant (σ*), correlate with the inhibition steps. nih.gov |

| 4-Nitrobenzyl carbamate (B1207046) prodrugs | DNA minor groove alkylating agents | Selectivity for nitroreductase decreased with increasing side-chain size or the presence of a basic amine group. acs.org |

Bioorthogonal Chemistry Utilizing this compound Conjugates

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govresearchgate.net The 4-nitrobenzyl group is a well-established photoremovable protecting group, or "caging" group, in this field. nih.govwiley-vch.de This property can be harnessed in this compound conjugates for various bioorthogonal applications.

Photocaged Compounds: A bioactive molecule can be rendered temporarily inactive by covalently attaching a 4-nitrobenzyl group to a critical functional group. The bromoacetate moiety of this compound can be used to install this "cage" onto a molecule of interest. The caged compound is inert until it is exposed to light of a specific wavelength, which cleaves the nitrobenzyl group and releases the active molecule with high spatial and temporal control. nih.gov This technique is invaluable for studying dynamic biological processes.

Reductively-Triggered Release: The nitro group on the 4-nitrobenzyl moiety can be selectively reduced to an amine under specific conditions, such as in the presence of a nitroreductase enzyme. This reduction can trigger a cascade of reactions leading to the cleavage of the benzylic bond and the release of a conjugated molecule. This strategy is particularly useful in targeted drug delivery, where a prodrug containing a 4-nitrobenzyl-caged therapeutic is administered and is only activated in cells expressing the specific nitroreductase enzyme. researchgate.net

The combination of the reactive bromoacetate for conjugation and the triggerable release of the 4-nitrobenzyl group makes this compound a versatile building block for the construction of sophisticated chemical probes and therapeutic agents.

Environmental Fate and Degradation Pathways of 4 Nitrobenzyl Bromoacetate

Hydrolytic Stability and Environmental Persistence

The presence of an ester functional group in 4-Nitrobenzyl bromoacetate (B1195939) is a key determinant of its environmental persistence, as this group is prone to hydrolysis—a chemical reaction with water that breaks the ester bond. This process yields 4-nitrobenzyl alcohol and bromoacetic acid. The rate of this hydrolysis is significantly influenced by the presence of the nitro group on the benzene (B151609) ring. Generally, electron-withdrawing groups like the nitro group accelerate the base-catalyzed hydrolysis of esters. nih.govepa.gov

The hydrolysis of carboxylic acid esters can occur through acid-catalyzed, base-catalyzed, and neutral pathways. epa.gov For similar compounds, like nitrophenyl bromoacetates, the hydrolysis rate is pH-dependent. Kinetic studies on p-nitrophenyl 2-bromoacetate, an isomer of the title compound, provide insight into these rates.

Hydrolysis Rate Coefficients for Nitrophenyl Bromoacetate Esters

| Compound | k₀ (Water-promoted hydrolysis, min⁻¹) | kₒₕ (Hydroxide-promoted hydrolysis, M⁻¹min⁻¹) |

|---|---|---|

| p-Nitrophenyl 2-bromoacetate | 1.8 x 10⁻³ | 1.5 x 10⁴ |

| m-Nitrophenyl 2-bromoacetate | 1.1 x 10⁻³ | 7.6 x 10³ |

Photodegradation Mechanisms and Products

The 4-nitrobenzyl moiety within the molecule makes it photosensitive, meaning it can be broken down by light. Nitrobenzyl derivatives are well-known photoremovable protecting groups in organic synthesis, a testament to their ability to undergo cleavage upon light irradiation. rsc.org This characteristic is being explored for the development of photodegradable materials, which could offer an environmentally friendly disposal pathway. ugent.be

The general mechanism for the photodegradation of nitrobenzyl compounds involves the absorption of light, which excites the molecule. This leads to an internal hydrogen atom transfer from the benzylic position (the -CH₂- group) to the nitro group, forming an intermediate known as an aci-nitro tautomer. rsc.org This intermediate is unstable and proceeds through further reactions that lead to the cleavage of the benzylic bond, releasing the protected group. In the case of 4-Nitrobenzyl bromoacetate, this would lead to the formation of 4-nitrosobenzaldehyde and bromoacetic acid.

Biodegradation Studies in Aquatic and Terrestrial Environments

While direct studies on the biodegradation of this compound are scarce, the metabolic pathways for structurally similar nitroaromatic compounds have been extensively studied, offering a predictive framework. nih.govannualreviews.org The initial step in the environmental breakdown of this compound is expected to be hydrolysis, yielding 4-nitrobenzyl alcohol and bromoacetic acid. The subsequent biodegradation would then act on these two products.

Microorganisms in soil and water have evolved diverse strategies to break down nitroaromatic compounds. mdpi.comoup.com For compounds similar to 4-nitrobenzyl alcohol, two primary initial pathways are observed:

Oxidation of the Benzyl (B1604629) Group: A common pathway seen in the degradation of 4-nitrotoluene (B166481) by Pseudomonas species involves the sequential oxidation of the methyl group to an alcohol, then to an aldehyde, and finally to a carboxylic acid. nih.gov By analogy, 4-nitrobenzyl alcohol would be oxidized to 4-nitrobenzaldehyde (B150856) and then to 4-nitrobenzoic acid. mdpi.comnih.gov

Reduction of the Nitro Group: Another major bacterial strategy involves the reduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH). nih.gov This is followed by an enzymatic rearrangement that converts the hydroxylamine (B1172632) into a hydroxylated aromatic compound, such as protocatechuate. nih.gov This di-hydroxylated ring is then susceptible to enzymatic cleavage, breaking open the aromatic ring and leading to compounds that can be funneled into central metabolism. nih.gov

The presence of multiple nitro groups on an aromatic ring can increase its resistance to oxidative degradation, but even polynitroaromatic compounds can be degraded via reductive pathways. mdpi.com

Metabolite Identification and Ecotoxicological Assessment of Degradation Products

Based on the degradation pathways discussed, the primary metabolites of this compound in the environment are expected to be:

From Hydrolysis: 4-Nitrobenzyl alcohol and Bromoacetic acid.

From Biodegradation of 4-nitrobenzyl alcohol: 4-Nitrobenzaldehyde, 4-Nitrobenzoic acid, 4-Hydroxylaminobenzoate, and Protocatechuic acid. mdpi.comnih.gov

The ecotoxicity of the metabolites varies:

4-Nitrophenol , a related compound, has been found to be problematic in aquatic biodegradation tests, showing toxicity to microorganisms. researchgate.net

Bromoacetic acid is a known toxic compound.

Protocatechuic acid , on the other hand, is a naturally occurring phenolic acid and is generally considered to have low toxicity.

A comprehensive ecotoxicological assessment would require testing the toxicity of the mixture of degradation products formed under relevant environmental conditions.

Strategies for Environmentally Benign Synthesis and Disposal

Reducing the environmental footprint of chemicals like this compound involves innovations in both their synthesis and their end-of-life management.

Environmentally Benign Synthesis: Green chemistry principles offer a roadmap for cleaner chemical production. Strategies applicable to the synthesis of this compound and related compounds include:

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and reduce the need for harsh solvents. acs.org

Catalytic Processes: The use of efficient catalysts can enable reactions under milder conditions and with higher selectivity, reducing waste. For example, dehydrative condensation catalysis represents a green approach to forming ester bonds. orgsyn.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ethanol, where possible.

Process Optimization: A patented synthesis for the related 4-bromo-2-nitrophenyl acetic acid highlights a method with high raw material conversion, simple purification steps, and an absence of toxic substances, which is suitable for industrial-scale production. google.com

Environmentally Benign Disposal:

Designing for Degradation: As discussed, the inherent photosensitivity of the nitrobenzyl group can be harnessed. Intentionally designing molecules and materials to be photodegradable allows for "on-demand" degradation at the end of their useful life, preventing long-term environmental persistence. rsc.orgugent.be

Standard Disposal: For existing waste, the recommended disposal method is incineration in an approved waste disposal plant, following all local and national regulations. thermofisher.com This ensures the complete destruction of the compound, preventing its release into the environment.

By adopting these strategies, the life cycle of this compound can be managed to minimize its adverse effects on the environment.

Future Research Directions and Emerging Paradigms for 4 Nitrobenzyl Bromoacetate

Development of Novel Synthetic Methodologies with Enhanced Efficiency

While established methods for synthesizing 4-nitrobenzyl bromoacetate (B1195939) exist, typically involving the esterification of 4-nitrobenzyl alcohol with bromoacetyl bromide, the future necessitates more efficient, sustainable, and scalable approaches. chemicalbook.comnih.gov Research is progressively focusing on methodologies that offer improved yields, reduced reaction times, and milder conditions, aligning with the principles of green chemistry.

Future synthetic strategies are expected to explore:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate various organic reactions, including condensation and alkylation processes. jocpr.commdpi.com Investigating microwave-assisted protocols for the synthesis of 4-nitrobenzyl bromoacetate and its derivatives could dramatically decrease reaction times and potentially improve yields.

One-Pot Procedures: Developing one-pot syntheses, where sequential reactions are carried out in a single reactor, can enhance efficiency by minimizing purification steps and reducing solvent waste. researchgate.net A future direction involves designing a one-pot process starting from 4-nitrotoluene (B166481) to directly yield this compound, bypassing the isolation of the intermediate 4-nitrobenzyl alcohol. ketonepharma.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility and safety, especially for potentially hazardous reactions. Adapting the synthesis of this compound to a flow chemistry setup could facilitate safer industrial-scale production.

Novel Catalytic Systems: Exploration of new catalysts could circumvent the need for stoichiometric reagents like pyridine (B92270), which is often used in the esterification step. nih.gov Identifying non-toxic, recyclable catalysts would represent a significant advancement in the sustainable production of this compound.

A comparative table of conventional versus potential future synthetic methods is presented below.

| Feature | Conventional Method (Batch) | Future Methodologies (e.g., Flow/Microwave) |

| Reagents | 4-Nitrobenzyl alcohol, Bromoacetyl bromide, Pyridine nih.gov | Potentially greener catalysts, reduced use of hazardous reagents |

| Reaction Time | Several hours | Minutes to hours jocpr.com |

| Yield | Moderate to good nih.gov | Potentially higher and more consistent |

| Scalability | Limited by batch size and heat transfer | Highly scalable and automated |

| Safety | Manual handling of reagents | Enhanced safety through enclosed, automated systems |

Expansion of Catalytic Applications in Stereoselective Synthesis

The presence of the electrophilic benzyl (B1604629) carbon and the acetate (B1210297) group in this compound makes it a valuable reagent in organic synthesis. A significant area of future growth is its application in stereoselective catalysis, where the goal is to control the three-dimensional arrangement of atoms in a molecule.

Emerging research paradigms include:

Tandem and Cascade Reactions: 4-Nitrophenyl bromoacetate has been successfully employed in a tandem relay catalysis system involving palladium and an isothiourea Lewis base. acs.org This reaction sequence facilitates an allylic amination followed by an enantioselective chemicalbook.comgoogle.com-rearrangement to produce α-amino acid derivatives. acs.org Future work will likely expand this concept to other tandem reactions, creating complex molecular architectures with high stereoselectivity from simple precursors.

Asymmetric Alkylation: The bromoacetate moiety is an excellent alkylating agent. In combination with chiral auxiliaries or chiral phase-transfer catalysts, this compound could be used for the asymmetric alkylation of prochiral nucleophiles, such as enolates, to generate enantiomerically enriched products. tsijournals.com This approach is crucial for the synthesis of chiral drugs and natural products. tsijournals.comdundee.ac.uk

Precursor for Chiral Ligands: Derivatives of this compound could serve as precursors for novel chiral ligands for transition metal catalysis. The nitro group can be readily reduced to an amine, which can then be further functionalized to create bidentate or tridentate ligands capable of inducing high stereoselectivity in a variety of metal-catalyzed transformations.

Integration into Advanced Materials Science and Nanotechnology

The 4-nitrobenzyl functional group is renowned for its photolabile properties, making it a "photocleavable" protecting group. umass.edu This characteristic is being increasingly exploited in materials science and nanotechnology to create "smart" materials that respond to light.

Key future research directions are:

Photodegradable Polymers and Hydrogels: The o-nitrobenzyl group, an isomer of the 4-nitrobenzyl group, is frequently used to create cross-linkers for hydrogels that degrade upon UV irradiation. umass.edu Future research will likely focus on incorporating this compound into polymer backbones or as cross-linking agents to develop novel photodegradable materials. These materials have potential applications in tissue engineering, where scaffolds can be degraded on demand, and in microelectronics. umass.edu

Light-Responsive Drug Delivery Systems: The 4-nitrobenzyl moiety can act as a photocleavable linker to "cage" therapeutic agents within a nanoparticle or polymer-based drug delivery system. nih.gov Upon exposure to light of a specific wavelength, the linker cleaves, releasing the drug at the target site. nih.gov This provides spatiotemporal control over drug release, enhancing therapeutic efficacy and minimizing side effects. Future work will focus on designing systems responsive to near-infrared (NIR) light, which has deeper tissue penetration, by incorporating two-photon absorbing chromophores. acs.org

Self-Assembled Nanosystems: Amphiphilic molecules containing the 4-nitrobenzyl group can self-assemble into nanostructures like polymersomes and micelles. researchgate.netmdpi.com The photocleavable nature of the nitrobenzyl group allows for the light-induced disassembly of these structures, triggering the release of encapsulated contents. mdpi.com Research will likely explore the synthesis of novel block copolymers using this compound as a functional initiator or terminator to create sophisticated, photoresponsive self-assembling systems. umass.edu

| Application Area | Role of this compound Moiety | Potential Impact |

| Photodegradable Hydrogels | As a photocleavable cross-linker umass.edu | On-demand degradation of tissue scaffolds, controlled release of cells. |

| Targeted Drug Delivery | As a photocleavable linker for caging drugs nih.gov | Spatiotemporally controlled drug release, reduced systemic toxicity. acs.org |

| Smart Surfaces & Films | For creating photopatternable surfaces umass.edu | High-resolution lithography, fabrication of microarrays. |

| Self-Assembled Nanoparticles | As a trigger for light-induced disassembly mdpi.com | Controlled release from micelles or polymersomes. researchgate.net |

Leveraging Computational Insights for Rational Design of Derivatives

Computational chemistry provides powerful tools to predict molecular properties and reaction outcomes, thereby guiding experimental work. For this compound, computational methods can accelerate the discovery of new derivatives with tailored functionalities.

Future research will heavily rely on:

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, reactivity indices, and spectral properties of this compound and its potential derivatives. mdpi.comresearchgate.net This allows for the prediction of reactivity, stability, and the absorption wavelength for photocleavage, enabling the rational design of new photolabile protecting groups or materials. researchgate.net

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. mdpi.com This is particularly relevant for designing enzyme-responsive probes or prodrugs, where the nitro group is reduced by specific enzymes (e.g., nitroreductases) found in hypoxic tumor environments. mdpi.comsemanticscholar.org

Predictive Modeling of Material Properties: Computational simulations can model the self-assembly behavior of polymers derived from this compound, predicting the morphology and stability of resulting nanoparticles or films. This in silico screening can identify the most promising candidates for synthesis and experimental validation, saving significant time and resources.

Unexplored Reactivity Profiles and Transformational Potential